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molecular formula C16H18FN3O2 B021880 Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate CAS No. 712320-67-7

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

Cat. No. B021880
M. Wt: 303.33 g/mol
InChI Key: QLXLISAWVGPSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524955B2

Procedure details

Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate (22.6 g) was dissolved in toluene (150 ml) and heated until a solution was obtained. Manganese dioxide (18.8 g) was added as a slurry in toluene (150 ml) and the mixture refluxed under azeotropic conditions for 6 hours until conversion was complete. A small amount of water was collected in the Dean and Stark trap. The slurry was filtered and the solvents removed by evaporation under reduced pressure to give ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate as a crystalline solid in 96% yield.
Name
Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][CH:4]([CH:20]([CH3:22])[CH3:21])[C:5]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[N:7]=1>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=2)[C:5]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:4]([CH:20]([CH3:21])[CH3:22])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Quantity
22.6 g
Type
reactant
Smiles
NC=1NC(C(=C(N1)C1=CC=C(C=C1)F)C(=O)OCC)C(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
18.8 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until a solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed under azeotropic conditions for 6 hours until conversion
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A small amount of water was collected in the Dean and Stark trap
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)C1=CC=C(C=C1)F)C(=O)OCC)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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